Deferasirox acyl-beta-D-glucuronide

Übersicht

Beschreibung

Deferasirox acyl-beta-D-glucuronide is a metabolite of deferasirox, an iron chelator used to treat chronic iron overload caused by blood transfusions. This compound is formed through the glucuronidation of deferasirox, a process that enhances its solubility and facilitates its excretion from the body .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of deferasirox acyl-beta-D-glucuronide involves the glucuronidation of deferasirox. This reaction typically occurs in the liver, where deferasirox is conjugated with glucuronic acid by the enzyme uridine diphosphate glucuronosyltransferase (UGT). The reaction conditions include the presence of UGT enzymes, glucuronic acid, and appropriate cofactors .

Industrial Production Methods

Industrial production of this compound is not commonly performed as it is primarily a metabolite formed in vivo. for research purposes, it can be synthesized using chemical methods that mimic the enzymatic glucuronidation process. This involves the use of glucuronic acid derivatives and catalysts under controlled conditions to achieve the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

Deferasirox acyl-beta-D-glucuronide primarily undergoes hydrolysis and conjugation reactions. It can be hydrolyzed back to deferasirox and glucuronic acid under acidic or enzymatic conditions. Additionally, it may undergo further conjugation reactions to form more complex metabolites .

Common Reagents and Conditions

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using beta-glucuronidase.

Conjugation: Glucuronic acid derivatives and UGT enzymes for glucuronidation reactions.

Major Products Formed

The major products formed from the hydrolysis of this compound are deferasirox and glucuronic acid. Further conjugation reactions can lead to the formation of more complex glucuronide conjugates .

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Metabolism Studies

Deferasirox acyl-beta-D-glucuronide plays a critical role in the metabolic pathway of deferasirox. It is primarily studied to understand the pharmacokinetics of deferasirox, including its absorption, distribution, metabolism, and excretion (ADME) characteristics. The glucuronidation process enhances the solubility of deferasirox, facilitating its elimination from the body and reducing potential toxicity associated with iron overload .

Key Research Findings:

- Metabolic Pathways: Deferasirox undergoes hepatic glucuronidation to form this compound, which is then further metabolized into other glucuronides (M3 and M6) via uridine diphosphate glucuronosyltransferase (UGT) enzymes.

- Bioavailability: The bioavailability of deferasirox is influenced by food intake, necessitating administration at least 30 minutes before meals to optimize absorption.

Analytical Method Development

In pharmaceutical research, this compound serves as a reference standard for developing and validating analytical methods for measuring deferasirox levels in biological samples. Its unique properties allow researchers to assess drug stability and efficacy accurately.

Efficacy in Chronic Iron Overload

This compound is pivotal in clinical studies assessing the efficacy of deferasirox in reducing liver iron concentration (LIC) in patients with beta-thalassemia and other chronic anemias. Phase II and III clinical trials have demonstrated that deferasirox effectively lowers LIC and serum ferritin levels across various patient populations .

Clinical Study Insights:

- A multicenter phase III study involving 700 patients showed that deferasirox significantly reduced LIC compared to baseline measurements over a one-year period .

- Adverse events associated with deferasirox treatment were manageable, with gastrointestinal disorders being the most common .

Pediatric Patients with Beta-Thalassemia

A study involving pediatric patients with beta-thalassemia evaluated the safety and efficacy of deferasirox. The results indicated a significant reduction in LIC after treatment with deferasirox, supporting its use as a first-line therapy for iron overload in this population .

Adult Patients with Myelodysplastic Syndromes

In adults with myelodysplastic syndromes, a non-comparative phase II study assessed the impact of deferasirox on iron overload management. The findings revealed similar reductions in iron levels as seen in beta-thalassemia patients, highlighting the versatility of deferasirox across different anemic conditions .

Wirkmechanismus

Deferasirox acyl-beta-D-glucuronide exerts its effects by enhancing the solubility and excretion of deferasirox. The glucuronidation process increases the hydrophilicity of deferasirox, facilitating its elimination via the kidneys. This mechanism helps in reducing the iron overload in patients by promoting the excretion of iron-bound deferasirox .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Deferasirox: The parent compound, an iron chelator used to treat chronic iron overload.

Deferiprone: Another iron chelator used for similar indications.

Deferoxamine: An older iron chelator used for acute and chronic iron overload

Uniqueness

Deferasirox acyl-beta-D-glucuronide is unique in its role as a metabolite that enhances the excretion of deferasirox. Unlike deferiprone and deferoxamine, which are administered directly, this compound is formed in vivo and plays a crucial role in the pharmacokinetics of deferasirox. Its formation and excretion are essential for the therapeutic efficacy of deferasirox in managing iron overload .

Biologische Aktivität

Deferasirox acyl-beta-D-glucuronide is a significant metabolite of deferasirox, an iron chelator primarily used to treat chronic iron overload in patients receiving blood transfusions. Understanding the biological activity of this compound is crucial for optimizing its therapeutic potential and minimizing adverse effects.

Overview of this compound

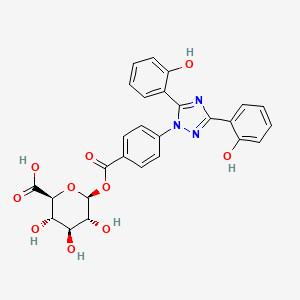

- Chemical Structure : The compound has a molecular formula of and a molecular weight of 549.49 g/mol. It is synthesized through the glucuronidation of deferasirox, which enhances its solubility and facilitates excretion from the body .

- Mechanism of Action : Similar to deferasirox, this metabolite binds to ferric ions (Fe3+), promoting iron excretion primarily through feces. The chelation process reduces the iron burden in patients with conditions such as thalassemia and other chronic anemias .

Pharmacokinetics and Metabolism

The pharmacokinetics of this compound are closely linked to its parent compound:

- Absorption and Distribution : Deferasirox is well absorbed, reaching peak plasma concentrations within 1-4 hours post-administration. The majority of the drug is excreted in feces (approximately 84%), with minimal renal excretion (about 8%) .

- Metabolic Pathways : The primary metabolic pathway involves hepatic glucuronidation, leading to metabolites M3 (acyl glucuronide) and M6 (2-O-glucuronide). This metabolic process is facilitated by uridine diphosphate glucuronosyltransferase (UGT) enzymes .

Biological Activity and Cellular Effects

The biological activity of this compound can be summarized as follows:

- Iron Chelation : The compound effectively chelates excess iron in the body, preventing iron-induced cellular damage. This activity is critical for patients with iron overload conditions .

- Cellular Impact : By reducing free iron levels, this compound helps mitigate oxidative stress and cellular damage associated with high iron concentrations .

Case Studies and Research Findings

Several studies have investigated the pharmacokinetics and biological activity of deferasirox and its metabolites:

- Clinical Study on Pharmacokinetics :

- Metabolic Profiling :

Tables Summarizing Key Data

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 549.49 g/mol |

| Primary Excretion Route | Feces (84%) |

| Renal Excretion | 8% |

| Peak Plasma Concentration Time | 1-4 hours post-dose |

| Metabolite | Pathway | Percentage Excretion |

|---|---|---|

| Deferasirox | Direct absorption | 87% |

| Fe-[deferasirox] | Iron complex | 10% |

| M3 (Acyl Glucuronide) | Glucuronidation | Not specified |

| M6 (2-O-Glucuronide) | Glucuronidation | Not specified |

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[4-[3,5-bis(2-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23N3O10/c31-17-7-3-1-5-15(17)23-28-24(16-6-2-4-8-18(16)32)30(29-23)14-11-9-13(10-12-14)26(38)40-27-21(35)19(33)20(34)22(39-27)25(36)37/h1-12,19-22,27,31-35H,(H,36,37)/t19-,20-,21+,22-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSCGZJLIVXVFPM-AWZWVWSRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3O)C4=CC=C(C=C4)C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3O)C4=CC=C(C=C4)C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23N3O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90747432 | |

| Record name | 1-O-{4-[(3E,5E)-3,5-Bis(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2,4-triazolidin-1-yl]benzoyl}-beta-D-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

549.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233196-91-2 | |

| Record name | Deferasirox acyl-beta-D-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1233196912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-O-{4-[(3E,5E)-3,5-Bis(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2,4-triazolidin-1-yl]benzoyl}-beta-D-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEFERASIROX ACYL-.BETA.-D-GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/904IZ54WYX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.